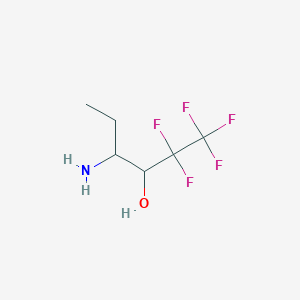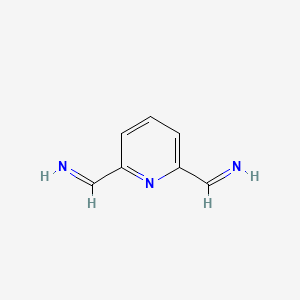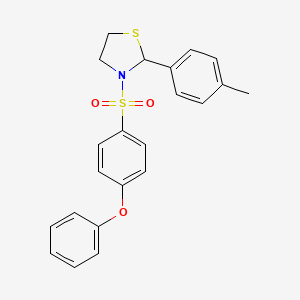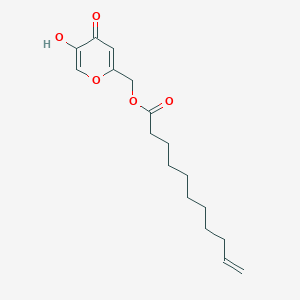
3,3,3-Tribromo-1-cyclohexylpropane-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,3-Tribromo-1-cyclohexylpropane-1,2-dione is a chemical compound known for its unique structure and reactivity It is characterized by the presence of three bromine atoms attached to the first carbon of a propane chain, which is further connected to a cyclohexyl group and a dione moiety
Vorbereitungsmethoden
The synthesis of 3,3,3-Tribromo-1-cyclohexylpropane-1,2-dione typically involves the bromination of 1-cyclohexylpropane-1,2-dione. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms. Industrial production methods may involve the use of bromine or bromine-containing reagents in the presence of catalysts to achieve high yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
3,3,3-Tribromo-1-cyclohexylpropane-1,2-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in the formation of less brominated derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3,3,3-Tribromo-1-cyclohexylpropane-1,2-dione has found applications in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 3,3,3-Tribromo-1-cyclohexylpropane-1,2-dione exerts its effects involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms. These atoms can undergo substitution or elimination reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Vergleich Mit ähnlichen Verbindungen
3,3,3-Tribromo-1-cyclohexylpropane-1,2-dione can be compared with other similar compounds such as:
3,3,3-Tribromo-1-nitropropene: Known for its reactivity with aliphatic dienes.
1,3,3,3-Tetrabromo-1-nitroprop-1-ene: Exhibits similar reactivity but with an additional bromine atom.
3,3,3-Trichloro-1-nitroprop-1-ene: Contains chlorine atoms instead of bromine, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and potential for diverse applications.
Eigenschaften
CAS-Nummer |
353498-46-1 |
|---|---|
Molekularformel |
C9H11Br3O2 |
Molekulargewicht |
390.89 g/mol |
IUPAC-Name |
3,3,3-tribromo-1-cyclohexylpropane-1,2-dione |
InChI |
InChI=1S/C9H11Br3O2/c10-9(11,12)8(14)7(13)6-4-2-1-3-5-6/h6H,1-5H2 |
InChI-Schlüssel |
NENBYCNPQGAEJC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C(=O)C(=O)C(Br)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14235412.png)




![1-Phosphabicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14235432.png)

![3-Methyl-N,N-bis(3-methyl[1,1'-biphenyl]-4-yl)[1,1'-biphenyl]-4-amine](/img/structure/B14235472.png)


![N-[(Pyridin-2-yl)methyl]-L-methioninamide](/img/structure/B14235486.png)
